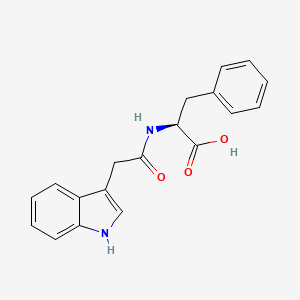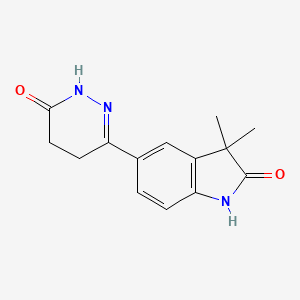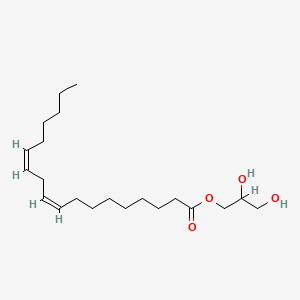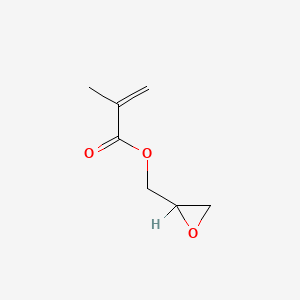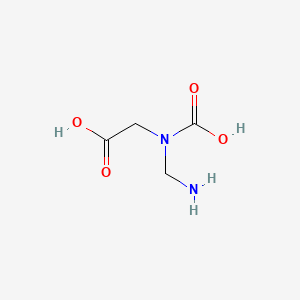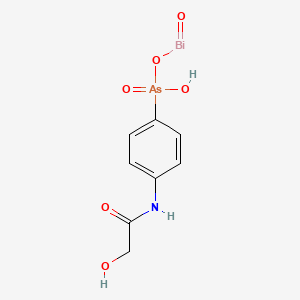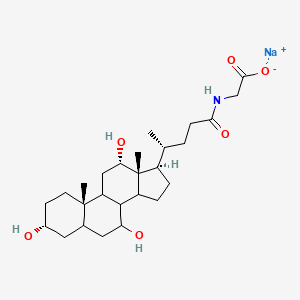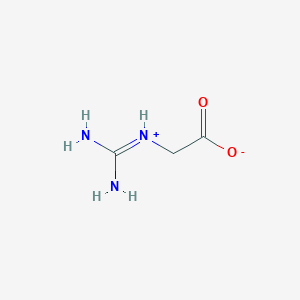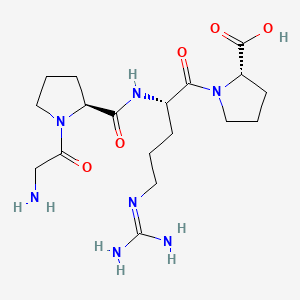
甘氨酰脯氨酰精氨酰脯氨酸
描述
Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It has been used for the formation of a crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen .
Synthesis Analysis
The synthesis of GPRP involves complex biochemical processes. For instance, thrombin activity was inhibited in heparinized blood by the synthetic competitive inhibitor, D-phenylalanyl-L-prolyl-L-arginyl chloromethylketone (FPRCH2Cl), resulting in a marked reduction in the rate of platelet accumulation on collagen surfaces .Molecular Structure Analysis
The empirical formula of GPRP is C18H31N7O5 . The molecular weight is 425.48 . The SMILES string representation of the molecule isNCC(=O)N1CCC[C@H]1C(=O)NC@@H=N)C(=O)N2CCC[C@H]2C(O)=O . Chemical Reactions Analysis
GPRP is capable of increasing free thrombin . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA .Physical And Chemical Properties Analysis
GPRP is a peptide with a molecular weight of 425.48 . It is typically stored at a temperature of -20°C .科学研究应用
Fibrin Polymerization Inhibitor
GPRP is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .
Thrombin Generation
GPRP is capable of increasing free thrombin . Thus it can be utilized to make thrombin-degranulated platelets, which helps in studying platelet reactions .
Crystal Formation
GPRP has been used for the formation of crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen (rFbgγC30), cloned and expressed in Pichia pastoris .
Prolyl Cleaving Activity
Post-proline cleaving enzymes (PPCEs) display preferences towards the Pro-X bonds for hydrolysis . This level of selectivity is substantial and has benefited the brewing industry, therapeutics for celiac disease by targeting proline-rich substrates, drug targets for human diseases, and proteomics analysis .
Neutrophils Recruitment
Proinflammatory POPs together with matrix metalloproteinases (MMPs) can generate matrikine proline-glycine-proline (PGP) by breaking down the proline-rich collagen of the ECM . The end-product of POP cleavage, prolyl-glycyl-proline (PGP), is then acetylated into AcPGP, which acts as a chemoattractant for neutrophils recruitment .
Neuroprotective Potentials
Although not directly related to GPRP, its analog glycine-L-proline-L-glutamate (GPE) and its peptidomimetics have shown neuroprotective potentials . This opens the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease .
作用机制
Target of Action
Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . The primary target of GPRP is fibrin, a fibrous protein involved in the clotting of blood .
Mode of Action
GPRP interacts with its target, fibrin, by mimicking the N-terminal Gly-Pro-Arg region of the fibrin α chain . This interaction inhibits the early stages of fibrin polymerization . Even in the presence of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid), the amide derivative of this peptide can prevent the degradation of fibrinogen and fragment D by plasmin .
Biochemical Pathways
The action of GPRP affects the biochemical pathway of fibrin polymerization. By inhibiting the early stages of this process, GPRP prevents the formation of a fibrin clot . This has downstream effects on the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Result of Action
The primary result of GPRP’s action is the inhibition of fibrin polymerization . This prevents the formation of a fibrin clot, which can have significant effects on blood coagulation. In addition, GPRP can increase free thrombin , which may have implications for platelet reactions.
未来方向
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987215 | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-arginyl-proline | |
CAS RN |
67869-62-9 | |
| Record name | Glycyl-prolyl-arginyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



